molecular formula C24H27N3O B4595388 N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B4595388
M. Wt: 373.5 g/mol
InChI Key: LPCFIDTZCXXCGX-UHFFFAOYSA-N
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Description

N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is a synthetic organic compound belonging to the quinolinecarboxamide family. This compound is characterized by its unique structure, which includes a cycloheptyl group, two methyl groups, a pyridinyl group, and a quinolinecarboxamide core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridinyl Group: This step often involves a nucleophilic substitution reaction where a halogenated quinoline derivative reacts with a pyridine derivative.

    Cycloheptyl Group Addition: The cycloheptyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Final Amidation: The carboxylic acid group on the quinoline core is converted to the carboxamide using reagents like thionyl chloride followed by reaction with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can reduce the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline and pyridine rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various functionalized quinoline and pyridine derivatives.

Scientific Research Applications

N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    N-cycloheptyl-7,8-dimethyl-2-(4-pyridinyl)-4-quinolinecarboxamide: Similar structure but with the pyridinyl group in a different position.

    N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

Uniqueness

N-cycloheptyl-7,8-dimethyl-2-(3-pyridinyl)-4-quinolinecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cycloheptyl-7,8-dimethyl-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O/c1-16-11-12-20-21(24(28)26-19-9-5-3-4-6-10-19)14-22(27-23(20)17(16)2)18-8-7-13-25-15-18/h7-8,11-15,19H,3-6,9-10H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCFIDTZCXXCGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN=CC=C3)C(=O)NC4CCCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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